molecular formula C19H23N3O B11713748 N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide

N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide

Cat. No.: B11713748
M. Wt: 309.4 g/mol
InChI Key: QEWVODDZEBVZOR-HMMYKYKNSA-N
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Description

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phenylacetohydrazide moiety through a methylene bridge. The compound’s molecular formula is C19H23N3O, and it has a molecular weight of 309.41 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete condensation. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used. The reactions are usually performed under mild to moderate conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, such as halogens, alkylating agents, or acylating agents. The reactions can be carried out in various solvents, including water, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for the treatment of diseases like cancer, infections, and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:

    N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenylacetohydrazide: This compound has a dimethylamino group instead of a diethylamino group, which may result in different chemical and biological properties.

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: This compound contains a pyrazole ring, which can influence its reactivity and interactions with biological targets.

    N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: The presence of a triazole ring and a sulfanyl group in this compound can lead to unique chemical and biological properties.

These comparisons highlight the uniqueness of N’-{(E)-[4-(diethylamino)phenyl]methylidene}-2-phenylacetohydrazide and its potential for various applications in scientific research.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H23N3O/c1-3-22(4-2)18-12-10-17(11-13-18)15-20-21-19(23)14-16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,23)/b20-15+

InChI Key

QEWVODDZEBVZOR-HMMYKYKNSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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